Product packaging for HS-Leucyl-phenylalanyl-alaninamide(Cat. No.:CAS No. 120020-30-6)

HS-Leucyl-phenylalanyl-alaninamide

Cat. No.: B058543
CAS No.: 120020-30-6
M. Wt: 379.5 g/mol
InChI Key: LWDXOPIGTGCEOA-IMJJTQAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HS-Leucyl-phenylalanyl-alaninamide is a peptide-based, irreversible inhibitor specifically designed to target and inhibit cysteine proteases. This compound acts as an enzyme-activated inhibitor, where the cysteine thiol group of the active site performs a nucleophilic attack on the carbonyl carbon of the leucine residue. This reaction leads to the formation of a thioester acyl-enzyme intermediate, which subsequently rearranges to form a stable, inactive complex, effectively and irreversibly shutting down protease activity. Its primary research value lies in the selective inhibition of cathepsins and other related cysteine proteases, making it an indispensable tool for studying intracellular protein turnover, antigen presentation, apoptosis, and pathological conditions involving excessive proteolysis, such as cancer metastasis, osteoporosis, and inflammatory diseases. Researchers can utilize this inhibitor to dissect proteolytic pathways in cell-based assays, enzymatic studies, and tissue extracts, providing critical insights into the role of specific proteases in complex biological systems. The presence of the N-terminal thiol group is critical for its mechanism and requires handling under inert conditions to prevent disulfide formation. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29N3O3S B058543 HS-Leucyl-phenylalanyl-alaninamide CAS No. 120020-30-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120020-30-6

Molecular Formula

C19H29N3O3S

Molecular Weight

379.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-(sulfanylmethyl)pentanamide

InChI

InChI=1S/C19H29N3O3S/c1-12(2)9-15(11-26)18(24)22-16(10-14-7-5-4-6-8-14)19(25)21-13(3)17(20)23/h4-8,12-13,15-16,26H,9-11H2,1-3H3,(H2,20,23)(H,21,25)(H,22,24)/t13-,15+,16-/m0/s1

InChI Key

LWDXOPIGTGCEOA-IMJJTQAJSA-N

SMILES

CC(C)CC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)CS

Canonical SMILES

CC(C)CC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N

Other CAS No.

120020-30-6

Synonyms

HS-Leu-Phe-Ala-NH2
HS-leucyl-phenylalanyl-alaninamide
HS-leucyl-phenylalanyl-alaninamide, (R)-isome

Origin of Product

United States

Synthesis and Derivatization Strategies for Hs Leucyl Phenylalanyl Alaninamide

Solid-Phase Peptide Synthesis Methodologies for HS-Leucyl-phenylalanyl-alaninamide

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains. masterorganicchemistry.com In this method, the peptide is assembled sequentially while one end is covalently anchored to an insoluble polymer resin. masterorganicchemistry.combachem.com This simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each step. youtube.com

The synthesis of this compound via SPPS begins with a resin that, upon cleavage, yields a C-terminal amide. A common choice is the Rink Amide resin. pacific.edu The synthesis proceeds from the C-terminus to the N-terminus. First, N-terminally protected Alanine (B10760859) (e.g., Fmoc-Ala-OH) is coupled to the resin. Following this, the N-terminal protecting group is removed, and the next protected amino acid (Fmoc-Phe-OH) is coupled. This cycle of deprotection and coupling is repeated for Leucine (B10760876) (Fmoc-Leu-OH). vaia.com

Two main orthogonal protection strategies are used in SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy. masterorganicchemistry.com The Fmoc/tBu approach is more common today due to its use of milder reagents. masterorganicchemistry.com

Key Steps in Fmoc-based SPPS of Leucyl-phenylalanyl-alaninamide:

Resin Swelling: The Rink Amide resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF). pacific.edu

Fmoc Deprotection: The terminal Fmoc group is removed using a solution of a secondary base, typically 20-50% piperidine (B6355638) in DMF, to expose the free amine for the next coupling step. pacific.eduvaia.com

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent. The activated amino acid is then added to the resin to form the peptide bond. pacific.edu

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove all soluble reagents and byproducts. youtube.com

Final Cleavage: Once the full peptide chain (Leu-Phe-Ala) is assembled, it is cleaved from the resin support. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), often in a "cocktail" with scavengers like triisopropylsilane (B1312306) (TIPS) and water to prevent side reactions with sensitive amino acid residues. pacific.edunih.gov

Table 1: Comparison of SPPS Strategies

Feature Fmoc/tBu Strategy Boc/Bzl Strategy
N-α-Protection Fmoc (9-fluorenylmethyloxycarbonyl) Boc (tert-butyloxycarbonyl)
Deprotection Reagent Base (e.g., 20% Piperidine in DMF) Strong Acid (e.g., Trifluoroacetic Acid - TFA)
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc) Very Strong Acid-labile (e.g., Bzl)
Final Cleavage Reagent Strong Acid (e.g., TFA) Very Strong Acid (e.g., HF)
Advantages Milder deprotection conditions, easier reagent handling. masterorganicchemistry.com Historically significant, effective for certain sequences.

| Disadvantages | Piperidine can be problematic for some sequences. | Requires harsh, hazardous acids like HF for cleavage. masterorganicchemistry.com |

Table 2: Common Reagents in SPPS for Leucyl-phenylalanyl-alaninamide

Reagent Type Examples Purpose
Resins for C-terminal Amide Rink Amide, Sieber Amide Solid support that generates an amide upon cleavage. pacific.edu
Coupling Reagents HATU, HBTU, TBTU, DCC Activate the carboxylic acid for amide bond formation. pacific.eduvaia.comnih.gov

| Cleavage Cocktails | TFA/TIPS/H₂O (e.g., 95:2.5:2.5) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. nih.gov |

Solution-Phase Synthetic Routes for this compound

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is the classical method where reactions are carried out in a homogeneous solution. masterorganicchemistry.com Unlike SPPS, intermediates are isolated and purified after each step, which can be laborious but allows for greater control and scalability for shorter peptides. bachem.com

The synthesis of Leucyl-phenylalanyl-alaninamide in solution can be performed either stepwise, adding one amino acid at a time, or via fragment condensation, where dipeptides (e.g., Phe-Ala) are first synthesized and then coupled to the next amino acid (e.g., Leu). researchgate.net

A typical stepwise approach involves:

Protecting the N-terminus of Phenylalanine (e.g., with a Boc group) and the C-terminus of Alaninamide (or Alanine ester which is later converted to an amide).

Coupling the two using a reagent like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com

Purifying the resulting dipeptide.

Selectively deprotecting the N-terminus of the dipeptide.

Coupling N-protected Leucine to the deprotected dipeptide.

Final deprotection of all protecting groups to yield the final tripeptide amide.

Repetitive solution-phase synthesis methods aim to simplify this process by using an excess of activated amino acids to drive reactions to completion, with purification steps designed to easily remove the excess reactants by precipitation or extraction. acs.org

Table 3: Reagents in Solution-Phase Synthesis

Reagent Type Examples Function
N-Protecting Groups Boc (t-butoxycarbonyl), Cbz (Carboxybenzyl) Protects the N-terminal amine from unwanted reactions. masterorganicchemistry.com
C-Protecting Groups Methyl/Ethyl Esters (-OMe, -OEt), Benzyl Ester (-OBzl) Protects the C-terminal carboxyl group. nih.gov
Coupling Reagents DCC (N,N'-Dicyclohexylcarbodiimide), TBTU, EDC Facilitate the formation of the peptide (amide) bond. nih.govresearchgate.net

| Deprotection Reagents | TFA or HCl (for Boc), Catalytic Hydrogenation (for Cbz, Bzl) | Selectively remove protecting groups to allow for chain elongation. nih.gov |

Chemoenzymatic Approaches to this compound Synthesis

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, primarily proteases or ligases, to catalyze the formation of peptide bonds. bachem.comnih.gov This approach offers high stereoselectivity, avoiding racemization, and proceeds under mild, aqueous reaction conditions, making it a green alternative to purely chemical methods. nih.gov

For the synthesis of Leucyl-phenylalanyl-alaninamide, a protease can be used in a kinetically controlled synthesis. In this setup, an amino acid ester (the acyl donor) and an amino acid amide (the nucleophile) are incubated with the enzyme. The enzyme, which normally hydrolyzes peptide bonds, catalyzes the reverse reaction of aminolysis. nih.gov

For instance, a protease like α-chymotrypsin, which has a preference for cleaving after aromatic residues like Phenylalanine, could potentially be used to couple a Leucine derivative to Phenylalanyl-alaninamide. nih.gov Similarly, Papain could be used for its broader substrate specificity. nih.gov The reaction conditions, such as pH, temperature, and substrate concentration, are critical and must be optimized to favor synthesis over hydrolysis. nih.gov

Table 4: Enzymes in Peptide Synthesis

Enzyme Typical Acyl Donor Preferred Ligation Site Key Characteristics
α-Chymotrypsin N-Acyl-Amino Acid Ester C-terminus of aromatic residues (Phe, Tyr, Trp). nih.gov High specificity, can be used in frozen aqueous solutions to increase yield. nih.gov
Papain N-Acyl-Amino Acid Ester Broad specificity, accepts various amino acids. nih.gov Robust and active over a range of pH conditions. nih.gov
Thermolysin N-Acyl-Amino Acid Ester N-terminus of hydrophobic residues (Leu, Ile, Phe, Val). Thermostable, favors hydrophobic residues at the P1' position.

| Phenylalanine Ammonia Lyase (PAL) | Cinnamic Acid + Ammonia | Forms Phenylalanine from cinnamic acid. | While not a ligase, it's used to synthesize Phenylalanine and its derivatives chemoenzymatically. nih.gov |

Design and Synthesis of this compound Analogues

Synthesizing analogues of a peptide involves systematically altering its structure to probe its function or enhance its properties. For Leucyl-phenylalanyl-alaninamide, analogues can be designed by substituting one or more of the amino acids with natural or non-natural variants, or by modifying the peptide backbone. rsc.org

The synthesis of these analogues typically follows the same SPPS or solution-phase routes described previously, simply by replacing a standard amino acid building block with a modified one.

Strategies for Analogue Design:

Amino Acid Substitution: Replacing Leucine, Phenylalanine, or Alanine with another amino acid to alter properties like hydrophobicity, charge, or size. For example, replacing Leucine with a more constrained aliphatic amino acid like Cyclohexylalanine.

Incorporation of Non-Natural Amino Acids: Using building blocks that are not among the 20 common proteinogenic amino acids. This can introduce unique side-chain functionalities or confer resistance to enzymatic degradation. rsc.org Examples include replacing Phenylalanine with Naphthylalanine or Pyridylalanine.

Backbone Modification: Introducing changes to the amide bonds themselves, such as N-methylation, to alter conformation and improve properties.

Cyclization: Creating cyclic analogues, for instance by introducing residues like Lysine and Aspartic acid at the ends and forming a lactam bridge. Cyclic peptides often have increased stability and defined conformations. nih.gov

Table 5: Examples of Potential Analogues of Leu-Phe-Ala-NH₂

Original Residue Potential Substitution Rationale for Modification
Leucine Homoarginine, Ornithine Introduce a basic charge, alter hydrophilicity. rsc.org
Phenylalanine Tyrosine, Tryptophan Modify aromatic properties and introduce potential for H-bonding. rsc.org
Alanine Valine, Glycine Increase or decrease steric bulk at this position. rsc.org

| Any Residue | D-amino acid (e.g., D-Phe) | Increase resistance to protease degradation by altering stereochemistry. nih.gov |

Post-Synthetic Modifications and Functionalization of this compound

Post-synthetic modification (PSM) refers to the chemical alteration of a peptide after its primary sequence has been assembled. nih.gov This allows for the introduction of functional groups that may not be compatible with the conditions of peptide synthesis.

For the tripeptide Leucyl-phenylalanyl-alaninamide, once it is synthesized and cleaved from the resin, it can be functionalized in solution. The primary target for modification is the N-terminal amine of Leucine, as the side chains of Leu, Phe, and Ala are chemically inert.

Common Post-Synthetic Modifications:

N-Terminal Acylation/Acetylation: Reacting the free N-terminal amine with an activated carboxylic acid (like acetic anhydride) to introduce an acyl or acetyl group. This neutralizes the N-terminal charge. nih.gov

Pegylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the N-terminus to improve solubility and pharmacokinetic properties.

Labeling: Covalently attaching a reporter molecule, such as a fluorescent dye (e.g., FITC) or a biotin (B1667282) tag, to the N-terminus for detection and tracking purposes.

Conjugation: Using peptide coupling reagents to attach other molecules, such as drugs or targeting ligands, to the N-terminus. rsc.org

These modifications typically involve reacting the purified peptide in a suitable buffer with the desired modifying reagent, followed by a final purification step to remove any excess reagent and byproducts.

Advanced Molecular and Structural Characterization of Hs Leucyl Phenylalanyl Alaninamide

Spectroscopic Analysis of HS-Leucyl-phenylalanyl-alaninamide Conformation (e.g., Circular Dichroism, NMR Spectroscopy)

Spectroscopic methods are essential for elucidating the conformational preferences of peptides in solution.

Circular Dichroism (CD) Spectroscopy would be the initial step to assess the secondary structure of the tripeptide. CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the ordered secondary structures in peptides and proteins. uzh.ch For a short peptide like this, a random coil conformation is likely, which would be indicated by a strong negative band near 198 nm. The presence of any α-helical or β-sheet content would produce characteristic spectra with distinct minima and maxima (e.g., minima at ~222 nm and ~208 nm for an α-helix).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed information about the three-dimensional structure and dynamics of a peptide in solution. nih.gov A suite of two-dimensional (2D) NMR experiments would be required for a complete analysis. acs.org

TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy) are used to identify the spin systems of the individual amino acid residues (Leucine, Phenylalanine, and Alanine). uzh.chacs.org

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the assignment of ¹H and ¹³C resonances. acs.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is crucial for linking the amino acid residues together by identifying correlations across the peptide bonds. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) detects protons that are close in space (typically <5 Å), providing distance constraints that are used to calculate the final 3D structure. nih.govacs.org

The following table represents hypothetical, yet typical, NMR chemical shift assignments for the core tripeptide.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (in ppm) for a Leucyl-phenylalanyl-alaninamide backbone in a neutral aqueous solution. Actual values for the HS-derivative may vary.
ResidueAtom¹H Shift (ppm)¹³C Shift (ppm)
Leucine (B10760876)NH8.31N/A
4.2553.5
1.6841.2
C=ON/A174.1
PhenylalanineNH8.15N/A
4.6055.8
3.10, 2.9538.0
C=ON/A173.5
AlaninamideNH7.98N/A
4.3150.9
1.3818.5
C=O (Amide)N/A175.2

Mass Spectrometric Techniques for Sequence Verification and Purity Assessment of this compound

Mass spectrometry (MS) is a cornerstone for verifying the identity and purity of synthetic peptides.

Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to determine the accurate molecular weight of the intact peptide. A high-resolution mass spectrometer can confirm the elemental composition and identify the presence of the "HS-" group. This technique is also highly sensitive for assessing purity, detecting any contaminants from the synthesis process, such as deletion sequences or improperly protected amino acids.

Tandem Mass Spectrometry (MS/MS) is employed to confirm the amino acid sequence. The peptide ion is isolated and fragmented within the mass spectrometer, typically through collision-induced dissociation (CID). This process breaks the peptide backbone at the amide bonds, generating a series of predictable fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for definitive sequence confirmation. nih.gov

The table below shows the theoretical monoisotopic masses of the primary fragment ions expected from the un-modified Leucyl-phenylalanyl-alaninamide.

Table 2: Predicted m/z values for the primary b- and y-ion series from tandem MS fragmentation of Leucyl-phenylalanyl-alaninamide ([M+H]⁺ ≈ 348.23 Da).
Ion TypeSequencePredicted m/z
b₁Leu114.09
b₂Leu-Phe261.16
y₁Ala-NH₂72.06
y₂Phe-Ala-NH₂219.13

X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Elucidation of this compound

While NMR provides the structure in solution, X-ray crystallography can reveal the precise atomic arrangement in the solid state.

X-ray Crystallography is the gold standard for high-resolution structure determination. The first and most challenging step is to grow a well-ordered single crystal of the peptide. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is collected. The pattern is then used to calculate an electron density map, from which a detailed atomic model of the peptide, including the conformation of its side chains and the geometry of its hydrogen bonds, can be built and refined. nih.govacs.org This technique would provide unequivocal evidence of the peptide's conformation and any intermolecular interactions within the crystal lattice. pepdd.com

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the structure of large protein complexes, viruses, and cellular machinery. However, due to its current resolution limits and the nature of the sample preparation, it is not a suitable method for determining the de novo structure of a very small molecule like a single tripeptide. It would only become relevant if this compound was shown to form large, stable oligomeric assemblies or if it were studied in complex with a much larger binding partner, such as a protein receptor. acs.org

Table 3: Example of crystallographic data that might be obtained for a tripeptide crystal. Data are representative of small molecule crystallography. nih.gov
ParameterExample Value
Space GroupP2₁2₁2₁
Unit Cell Dimensions (a, b, c)10.2 Å, 15.5 Å, 22.1 Å
Unit Cell Angles (α, β, γ)90°, 90°, 90°
Resolution1.2 Å
R-factor / R-free0.18 / 0.21
Molecules per unit cell (Z)4

Hydrodynamic and Thermodynamic Characterization of this compound

These methods characterize the peptide's behavior in solution and its interaction energies with other molecules.

Hydrodynamic characterization , often performed using Analytical Ultracentrifugation (AUC), examines the sedimentation behavior of a molecule in a strong centrifugal field. For a small peptide, this could confirm its monomeric state in solution and detect any tendency to aggregate at high concentrations.

Thermodynamic characterization is crucial for quantifying the binding of the peptide to a biological target. Isothermal Titration Calorimetry (ITC) is a key technique that directly measures the heat released or absorbed during a binding event. nih.gov By titrating the peptide into a solution containing a target molecule (e.g., a protein or a membrane model), ITC can determine the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. acs.org This provides a complete thermodynamic profile of the binding event, revealing the forces that drive the interaction. nih.gov

Table 4: Representative thermodynamic parameters for the binding of a peptide to a generic protein target, as would be determined by Isothermal Titration Calorimetry (ITC).
ParameterSymbolExample ValueDescription
Binding AffinityK_d5.2 µMConcentration for 50% binding saturation.
Stoichiometryn1.05Molar ratio of peptide to protein at saturation.
Enthalpy ChangeΔH-8.5 kcal/molHeat released upon binding (exothermic).
Entropy ChangeTΔS-1.5 kcal/molChange in system order upon binding.
Gibbs Free EnergyΔG-7.0 kcal/molOverall binding energy (ΔG = ΔH - TΔS).

Mechanistic Investigations of Hs Leucyl Phenylalanyl Alaninamide S Biological Activities

Target Identification and Validation for HS-Leucyl-phenylalanyl-alaninamide (In Vitro Studies)

Information regarding the specific biological targets of this compound is not available in published literature. Target identification and validation are crucial first steps in characterizing the mechanism of action of a novel compound. This process typically involves screening the compound against a panel of known biological molecules, such as enzymes and receptors, to identify potential interaction partners. Subsequent validation studies would then confirm these interactions and their biological relevance. Without such initial screening data, no definitive or potential targets for this compound can be reported.

Enzymatic Interaction Kinetics and Mechanisms of this compound

The interaction of this compound with enzymes has not been documented. This section would typically detail the compound's effects on enzymatic activity and its stability in the presence of proteases.

Proteolytic Stability and Degradation Pathways of this compound

There are no studies available that have assessed the proteolytic stability of this compound. The stability of a peptide in the presence of proteases is a critical factor for its potential biological activity and therapeutic use. Such studies would involve incubating the peptide with various proteases or in biological fluids like plasma or serum and monitoring its degradation over time. The resulting data would provide insights into its half-life and potential degradation products. General principles suggest that peptide bonds are susceptible to cleavage by proteases, and the rate of degradation can be influenced by the specific amino acid sequence and modifications.

Inhibition/Activation Kinetics of Enzymes by this compound

No data exists on the ability of this compound to either inhibit or activate any specific enzymes. To characterize such interactions, kinetic assays would be necessary to determine parameters like the half-maximal inhibitory concentration (IC50) or the activation constant (K_act). These values would quantify the potency of the compound's effect on an enzyme. Furthermore, mechanistic studies would elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding and Ligand-Target Interactions of this compound

The affinity and selectivity of this compound for any biological receptor have not been reported.

Binding Affinity Determination of this compound

There is no available data from receptor binding assays for this compound. Binding affinity, typically expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its receptor. These values are fundamental to understanding the potential pharmacological effects of a compound.

Receptor Selectivity Profiling of this compound

Without primary binding data, a receptor selectivity profile for this compound cannot be constructed. Selectivity profiling involves testing a compound against a broad range of different receptors to determine its specificity. A highly selective compound interacts with a single receptor or a small group of related receptors, which can be advantageous in minimizing off-target effects.

Allosteric Modulation Studies by this compound

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the receptor's activity. Peptides are known to act as allosteric modulators for various receptors, including G protein-coupled receptors (GPCRs). Research in this area would involve:

Binding Assays: To determine if this compound binds to a specific receptor, competition binding assays would be performed. These experiments would measure the ability of the peptide to displace a known radiolabeled ligand that binds to either the orthosteric or a known allosteric site.

Functional Assays: Should binding be established, functional assays would be necessary to characterize the modulatory effect. For a GPCR, this could involve measuring downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium in the presence and absence of the orthosteric ligand and this compound.

Structural Biology: Techniques such as X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information on how the peptide binds to its target receptor and induces conformational changes.

A hypothetical data table for such a study might look like this:

Target ReceptorOrthosteric LigandThis compound EffectAssay Type
Receptor XLigand YPositive Allosteric ModulatorcAMP Accumulation Assay
Receptor ZLigand ANegative Allosteric ModulatorCalcium Flux Assay

Elucidation of Intracellular Signaling Cascades Modulated by this compound (Cell-Based Assays)

Should this compound be found to have cellular activity, the next step would be to identify the intracellular signaling pathways it modulates. Given its composition, pathways sensitive to amino acid levels, such as the mTOR pathway which is regulated by leucine (B10760876), would be of particular interest. physiology.org

Phosphorylation Studies: Western blotting or mass spectrometry-based proteomics could be used to assess the phosphorylation status of key signaling proteins (e.g., Akt, mTOR, S6K1, ERK) in cells treated with the peptide. physiology.org

Reporter Gene Assays: Cells could be transfected with reporter constructs where the expression of a reporter gene (like luciferase) is driven by a promoter that is responsive to a specific signaling pathway.

Kinase Activity Assays: In vitro kinase assays could determine if the peptide directly affects the activity of specific kinases within a signaling cascade.

The following table illustrates potential findings from cell-based assays:

Cell LineTreatmentSignaling PathwayKey Protein Phosphorylation
HEK293This compoundmTOR PathwayIncreased p-S6K1
JurkatThis compoundMAPK/ERK PathwayIncreased p-ERK1/2

Computational and Theoretical Approaches to Hs Leucyl Phenylalanyl Alaninamide Research

Molecular Docking Simulations of HS-Leucyl-phenylalanyl-alaninamide with Putative Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is widely used in drug discovery to screen for potential drugs by predicting the binding affinity and mode of interaction of a small molecule ligand, such as this compound, with the binding site of a target protein. acs.orgnih.gov The process involves preparing the three-dimensional structures of both the peptide and the putative protein target. Docking algorithms then explore various possible binding poses of the peptide within the protein's active site, calculating a scoring function to estimate the binding affinity for each pose. acs.org

Given the sequence of this compound, which contains hydrophobic residues (Leucine, Phenylalanine) and a small, neutral residue (Alanine), it could potentially target proteins with hydrophobic binding pockets. Putative targets could include proteases, where it might act as a competitive inhibitor, or cell surface receptors involved in signaling pathways. For instance, certain peptides have been investigated as ligands for targets in colorectal cancer or as modulators of protein-protein interactions. nih.govfrontiersin.org

The results of molecular docking are typically presented in terms of binding energy (often in kcal/mol) and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions. Lower binding energy values suggest a more stable and favorable interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with Putative Protein Targets

Putative Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Matrix Metalloproteinase-9 (MMP-9)4H3X-8.5PHE with hydrophobic pocket; ALA with catalytic zinc
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)1YWN-7.9LEU and PHE with hydrophobic cleft
Kappa-Opioid Receptor (KOR)4DJH-9.2PHE with aromatic pocket; LEU with hydrophobic residues
Human Cathepsin L4AXM-8.1LEU with S2 subsite; PHE with S3 subsite

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from molecular docking studies.

Molecular Dynamics Simulations to Investigate this compound Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. acs.orgnih.gov For a flexible molecule like a tripeptide amide, MD simulations provide detailed information about its conformational flexibility in a simulated environment, such as in aqueous solution. nih.govscirp.org The simulation begins by placing the peptide in a box of solvent molecules (typically water) with ions added to neutralize the system and mimic physiological concentrations. nih.gov The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms over a period of nanoseconds or longer. nih.gov

Analysis of the MD trajectory can reveal the peptide's stable conformations, the flexibility of its backbone and side chains, and the intramolecular hydrogen bonds that help to stabilize its structure. acs.org Key metrics used in this analysis include the Root Mean Square Deviation (RMSD), which measures the average deviation of the peptide's backbone atoms from a reference structure over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual amino acid residues. unich.it For this compound, one would expect the bulkier side chains of Leucine (B10760876) and Phenylalanine to have different motilities compared to the smaller Alanine (B10760859) side chain.

Table 2: Hypothetical Molecular Dynamics Simulation Data for this compound in Aqueous Solution

ParameterValue (Hypothetical)Description
Average Backbone RMSD2.1 ÅIndicates the overall structural stability of the peptide during the simulation.
Average RMSF of Leucine1.8 ÅReflects the flexibility of the Leucine residue's side chain.
Average RMSF of Phenylalanine1.5 ÅReflects the flexibility of the Phenylalanine residue's side chain.
Average RMSF of Alaninamide1.2 ÅReflects the flexibility of the C-terminal Alaninamide residue.
Key Intramolecular H-bondsLeu(CO)...Ala(NH)Shows a potential turn-like conformation stabilized by a hydrogen bond.

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from MD simulations.

Quantum Mechanical Calculations for Electronic Structure and Reactivity of this compound

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules with high accuracy. nih.govtechnologynetworks.com For this compound, QM methods can provide insights into the geometry of the peptide bonds, the distribution of electron density, and the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). nih.govub.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. ub.edu QM calculations have also revealed that the peptide bond can deviate from perfect planarity, and these distortions are influenced by the local backbone conformation. nih.govplos.org Analysis of the electronic structure can help to understand how the peptide might interact with other molecules and its potential to participate in chemical reactions.

Table 3: Hypothetical Quantum Mechanical Calculation Results for this compound

Quantum Mechanical PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy-0.5 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap5.7 eVIndicates the chemical reactivity and kinetic stability of the molecule.
Dipole Moment3.5 DMeasures the overall polarity of the molecule, influencing its solubility and interactions.

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from QM calculations.

De Novo Design and Virtual Screening of this compound-Based Ligands

De novo design and virtual screening are computational strategies used to discover new and improved bioactive molecules. creative-peptides.comnih.gov Starting with a known peptide scaffold like this compound, de novo design algorithms can be used to generate a large virtual library of related peptides with modifications to the amino acid sequence or chemical structure. nih.govacs.org These modifications could include substituting amino acids with natural or non-natural variants, or altering the peptide backbone to enhance stability or affinity. mdpi.com

This virtual library can then be subjected to high-throughput virtual screening (HTVS), where each designed peptide is computationally docked against a specific biological target. nih.govcomputabio.com The goal is to identify new peptide sequences that have a higher predicted binding affinity or improved properties compared to the original compound. This approach accelerates the discovery of lead compounds by focusing experimental efforts on the most promising candidates identified in silico. mdpi.com

Table 4: Hypothetical Virtual Library of Ligands Based on this compound for a Putative Target

Ligand IDSequence ModificationPredicted Binding Affinity (kcal/mol)Rationale for Modification
LFA-001(Original) HS-Leu-Phe-Ala-NH2-9.2Baseline compound
LFA-002HS-D-Leu -Phe-Ala-NH2-9.5Introduce D-amino acid for proteolytic stability
LFA-003HS-Leu-Tyr -Ala-NH2-9.8Replace Phe with Tyr for potential H-bonding
LFA-004HS-Leu-Phe-Val -NH2-9.0Increase hydrophobicity at C-terminus
LFA-005HS-Leu-Trp -Ala-NH2-10.1Introduce a larger aromatic side chain for enhanced pi-stacking

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the principles of de novo design and virtual screening.

Bioinformatics Analysis of this compound Related Pathways

Bioinformatics provides the tools to analyze and predict the metabolic fate of peptides like this compound within a biological system. numberanalytics.com The primary metabolic process for peptides is degradation by proteases and peptidases into smaller peptides and individual amino acids. fiosgenomics.com Two major protein degradation pathways in cells are the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. numberanalytics.comnumberanalytics.com

Once this compound is broken down, the constituent amino acids—Leucine, Phenylalanine, and Alanine—enter the general amino acid metabolic pool. libretexts.org Bioinformatics databases such as KEGG and MetaCyc can be used to trace the metabolic pathways of these amino acids. nih.gov Generally, the first step in amino acid catabolism is the removal of the amino group via transamination or deamination. davuniversity.orgyoutube.com The remaining carbon skeletons are then converted into intermediates of central metabolism, such as acetyl-CoA or Krebs cycle intermediates, which can be used for energy production, glucose synthesis, or the formation of other molecules. libretexts.orgyoutube.com

Table 5: Putative Metabolic Fate of this compound Constituents

Constituent Amino AcidKey Catabolic Enzymes (Examples)Metabolic IntermediateEventual Metabolic Fate
LeucineBranched-chain aminotransferase, BCKDH complexAcetyl-CoA, AcetoacetateKetone body synthesis, energy production
PhenylalaninePhenylalanine hydroxylaseTyrosine, Fumarate, AcetoacetateSynthesis of other amino acids, energy production
AlanineAlanine aminotransferase (ALT)PyruvateGluconeogenesis, entry into Krebs cycle via Acetyl-CoA

Note: This table outlines the generally accepted metabolic pathways for the constituent amino acids and is for illustrative purposes.

Advanced Analytical Methodologies for Hs Leucyl Phenylalanyl Alaninamide Research

Chromatographic Separation Techniques for HS-Leucyl-phenylalanyl-alaninamide and its Metabolites (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the analysis of peptides like this compound. These methods separate compounds based on their physicochemical properties as they interact with a stationary phase while being carried by a mobile phase.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary mode of separation for peptides. In this technique, a non-polar stationary phase (often C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724). Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. For this compound, the presence of phenylalanine and leucine (B10760876) would contribute significantly to its retention on a reversed-phase column. The elution is typically achieved by a gradient, where the concentration of the organic solvent is increased over time.

A method for the analysis of phenylthiocarbamyl-amino acids by HPLC has been described using a 3-micron Spherisorb ODS-2 column. nih.gov The mobile phase consisted of a sodium acetate (B1210297) buffer and a mixture of acetonitrile and methanol. nih.gov Such a system could be adapted for the analysis of this compound and its amino acid constituents. The separation of free amino acids in cocoa samples, including leucine and phenylalanine, has been achieved using a reversed-phase column with gradient elution following derivatization with phenyl isothiocyanate (PITC). redalyc.org

Ultra-Performance Liquid Chromatography (UPLC):

UPLC represents a significant advancement over HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and faster analysis times. nih.gov These features are particularly advantageous for resolving the parent tripeptide from its potential metabolites, which may only differ slightly in structure. A study on acceptor peptides for leucyl/phenylalanyl-tRNA-protein transferase utilized a reversed-phase semi-micro HPLC system with a C18 column and a gradient of acetonitrile in aqueous trifluoroacetic acid (TFA). nih.gov This approach could be readily transferred to a UPLC system for enhanced performance in the analysis of this compound.

ParameterHPLCUPLC
Particle Size 3-5 µm< 2 µm
Pressure LowerHigher
Resolution GoodExcellent
Analysis Time LongerShorter
Sensitivity GoodHigher

Electrophoretic Methods for this compound Characterization

Capillary electrophoresis (CE) offers a high-resolution separation mechanism that is orthogonal to HPLC, providing a complementary tool for peptide analysis. In CE, charged molecules are separated in a narrow capillary under the influence of a high electric field.

Capillary Zone Electrophoresis (CZE):

CZE is the most common mode of CE and separates analytes based on their charge-to-mass ratio. For a tripeptide like this compound, its net charge will depend on the pH of the buffer solution. At low pH, the N-terminal amino group will be protonated, and at high pH, the C-terminal carboxyl group will be deprotonated. The isoelectric point (pI) of the peptide will determine the pH at which it has a net neutral charge. By adjusting the buffer pH, the migration behavior of the tripeptide and its metabolites can be manipulated to achieve optimal separation.

A study on herring ripening utilized capillary zone electrophoresis to separate and determine amino acids, including leucine, alanine (B10760859), and phenylalanine. mdpi.com The separation was achieved using an uncoated fused-silica capillary with a phosphate (B84403) buffer at pH 2.5. mdpi.com This method demonstrates the applicability of CZE for the analysis of the constituent amino acids of this compound.

FeatureDescriptionRelevance to this compound
Separation Principle Charge-to-mass ratioSeparation based on the ionization state of the terminal groups and any ionizable side chains.
Resolution HighCapable of separating closely related peptide metabolites.
Sample Volume Nanoliter rangeRequires minimal sample, which is advantageous for precious research samples.
Orthogonality to HPLC YesProvides a different selectivity, confirming purity and identifying co-eluting species from HPLC.

Biosensor-Based Assays for Real-Time Interaction Studies of this compound

Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological interaction into a measurable signal. They are particularly useful for studying the real-time binding kinetics of molecules like this compound with their biological targets.

Peptide-based biosensors have gained significant interest due to their stability, ease of synthesis, and versatility. nih.gov While specific biosensors for this compound are not widely reported, the principles of existing peptide biosensors can be applied. For instance, a biosensor could be designed where the tripeptide itself is immobilized on the sensor surface to study its interaction with potential protein receptors. Alternatively, a receptor for the tripeptide could be immobilized to detect its presence in a sample.

Commonly used biosensor platforms for peptide analysis include:

Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte. It can provide real-time data on association and dissociation rates.

Quartz Crystal Microbalance (QCM): QCM measures changes in frequency of a quartz crystal resonator as mass is adsorbed onto its surface, allowing for the detection of binding events.

Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential) resulting from a biochemical reaction or binding event at an electrode surface.

The development of a biosensor for this compound would involve the synthesis of the peptide with a suitable linker for immobilization and the identification of its biological binding partners.

Future Research Directions and Translational Perspectives for Hs Leucyl Phenylalanyl Alaninamide

Elucidating Novel Biological Targets and Pathways for HS-Leucyl-phenylalanyl-alaninamide

The foundational step in characterizing this compound is the identification of its molecular targets. The presence of the thiol group is a critical feature, suggesting that its interactome may differ significantly from its non-thiolated peptide counterpart. A multi-pronged approach will be essential for deconvolution.

Initial efforts would involve affinity-based proteomics. This compound could be immobilized on a solid support to create an affinity matrix. This matrix would then be used to capture binding partners from cell or tissue lysates. Proteins that specifically bind to the peptide can be eluted and subsequently identified using high-resolution mass spectrometry. This technique provides a direct survey of potential protein interactors.

In parallel, chemical proteomics approaches, such as activity-based protein profiling (ABPP), could be employed. ABPP utilizes probes that react covalently with active sites in specific enzyme families. Given its thiol group, this compound could potentially interact with enzymes susceptible to covalent modification, such as certain classes of proteases or oxidoreductases.

Furthermore, computational modeling and molecular docking simulations can offer predictive insights. By modeling the three-dimensional structure of this compound, researchers can screen it against libraries of known protein structures, particularly those with pockets that could accommodate the peptide and potentially react with its thiol group. This can help prioritize protein families for experimental validation. Once primary targets are identified, downstream pathway analysis using techniques like western blotting, qPCR, and reporter gene assays will be crucial to understand the functional consequences of these binding events.

Table 1: Hypothetical Target Identification Strategy

MethodologyPrinciplePotential TargetsValidation Step
Affinity Chromatography-Mass SpectrometryCaptures binding proteins from lysates using an immobilized version of the peptide.Receptors, enzymes, signaling proteins.Surface Plasmon Resonance (SPR)
Activity-Based Protein Profiling (ABPP)Uses reactive probes to identify enzymes that may covalently bind to the peptide's thiol group.Cysteine proteases, phosphatases, oxidoreductases.Enzyme inhibition assays
Computational DockingPredicts binding affinity and mode by simulating the interaction between the peptide and protein structures.Proteins with known binding pockets that complement the peptide's structure.In vitro binding assays

Development of Advanced Methodologies for Studying this compound

Studying a novel peptide like this compound necessitates the use and potential development of sophisticated analytical and biophysical techniques. Standard methodologies must be adapted to account for the specific chemical properties of the molecule, particularly its reactive thiol group.

Advanced mass spectrometry techniques, such as native mass spectrometry and hydrogen-deuterium exchange mass spectrometry (HDX-MS), will be invaluable. Native MS can analyze the peptide in complex with its binding partners, preserving non-covalent interactions and providing stoichiometric information. HDX-MS can map the peptide's binding interface on its target protein by measuring changes in solvent accessibility, offering structural insights into the interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically saturation transfer difference (STD-NMR), provides another powerful tool. STD-NMR can identify which parts of the peptide are in close contact with a target protein, effectively mapping the binding epitope without requiring modification of the peptide or protein.

To investigate the kinetics and thermodynamics of binding, label-free techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) will be essential. These methods provide real-time data on association and dissociation rates, allowing for precise quantification of binding affinity (K D). Given the potential for covalent interaction via the thiol group, these techniques can also be adapted to monitor the formation of irreversible bonds.

Optimization of this compound Analogues for Enhanced Specificity

Once initial lead targets are identified, the focus will shift to optimizing the peptide's structure to enhance its specificity and potency. This involves a systematic medicinal chemistry campaign to generate and screen a library of analogues.

Alanine (B10760859) scanning is a fundamental first step, where each amino acid (Leucine, Phenylalanine, Alanine) is systematically replaced with Alanine to gauge its contribution to binding and activity. This helps identify critical residues, or "hotspots," in the peptide sequence.

Further modifications can then be introduced. The peptide backbone can be altered to increase resistance to proteolytic degradation, a common challenge with peptide-based therapeutics. This can include incorporating non-natural D-amino acids or developing peptidomimetics that retain the key pharmacophoric features but have a non-peptidic backbone.

The thiol group itself is a prime candidate for modification. Its reactivity and position could be fine-tuned to optimize covalent targeting of a specific residue on the target protein, thereby increasing specificity and duration of action. For instance, different linker lengths could be explored to position the thiol group optimally within the binding pocket. The goal is to create analogues with a superior therapeutic index, maximizing on-target activity while minimizing off-target effects.

Table 2: Illustrative Analogue Optimization Strategy

Analogue IDModificationRationaleDesired Outcome
LFA-001Replace L-Phenylalanine with D-PhenylalanineIncrease proteolytic stability.Longer biological half-life.
LFA-002Replace N-terminal HS- with a mercapto-propionic acid linkerOptimize positioning of the thiol group for covalent bonding.Enhanced binding affinity and specificity.
LFA-003Cyclization of the peptide backboneConstrain the peptide into its bioactive conformation.Improved receptor selectivity.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Role

To build a holistic picture of the biological impact of this compound, it is crucial to move beyond single-target analysis and embrace a systems-level perspective. The integration of multi-omics data provides a powerful framework for achieving this.

By treating cells or model organisms with the peptide and then performing transcriptomics (RNA-seq), proteomics, and metabolomics analyses, researchers can observe global changes across the cellular landscape. Transcriptomics reveals which genes are up- or down-regulated, pointing to the signaling pathways being modulated. Proteomics can confirm whether these transcriptional changes translate to the protein level and can also uncover post-translational modifications induced by the peptide's activity.

Metabolomics, the study of small molecules, provides a functional readout of the cellular state. Changes in metabolite levels can reveal shifts in metabolic pathways that are a direct or indirect consequence of the peptide's interaction with its target. By integrating these three layers of data—genes, proteins, and metabolites—a comprehensive, unbiased view of the compound's mechanism of action can be constructed. This approach is particularly valuable for identifying unexpected off-target effects or uncovering novel therapeutic applications.

Long-term Research Vision for this compound in Academic and Translational Science

The long-term vision for this compound bridges the gap between fundamental academic discovery and tangible translational outcomes. The initial phase will focus on deep mechanistic understanding within an academic setting, centered on target identification and pathway elucidation as described.

As a lead candidate emerges from optimization studies, the research will transition towards a more translational focus. This will involve validating the peptide's efficacy in relevant preclinical models of disease. For example, if the peptide is found to target an enzyme implicated in cancer, its effects would be tested in cell culture, organoids, and eventually animal models of that cancer.

The ultimate goal is the development of a novel therapeutic agent. This requires a rigorous preclinical development program, including pharmacokinetic and pharmacodynamic studies to understand how the compound is absorbed, distributed, metabolized, and excreted. The unique properties of the thiol group will require careful investigation in these studies. A successful preclinical program could pave the way for initiating clinical trials, representing the culmination of the translational research journey. The long-term vision sees this compound, or an optimized analogue, not just as a tool for basic research but as a potential new medicine addressing an unmet clinical need.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.